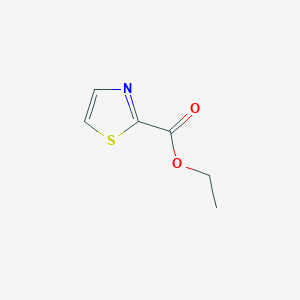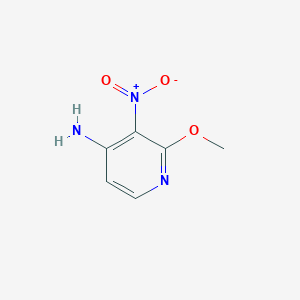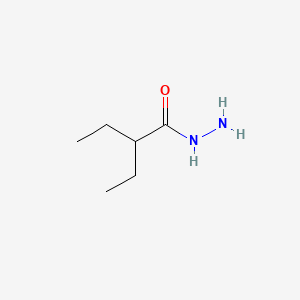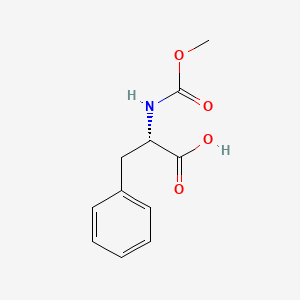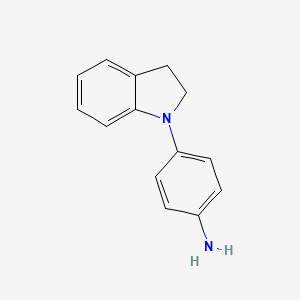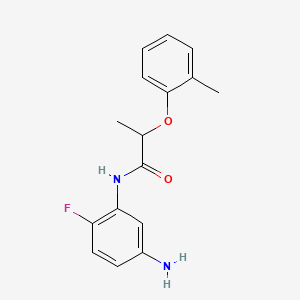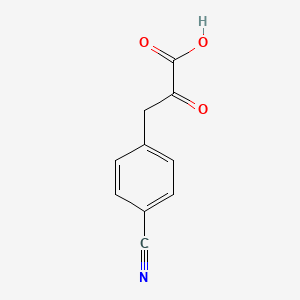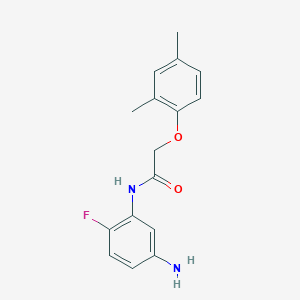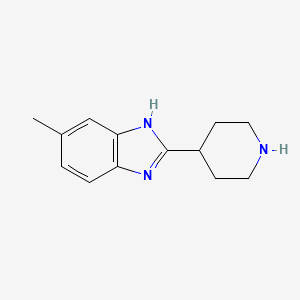
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a chemical compound used as a reagent in the synthesis of various derivatives. It has been used in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of ischemic stroke . It has also been used in the synthesis of 2,3,5-trisubstituted pyridine derivatives as potent Akt1/Akt2 dual inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzimidazole ring attached to a piperidine ring. The InChI code for this compound is1S/C13H17N3.2ClH/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10;;/h2-3,8,10,14H,4-7H2,1H3,(H,15,16);2*1H . Chemical Reactions Analysis
As a reagent, this compound participates in the synthesis of various derivatives. It has been used in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of ischemic stroke . It has also been used in the synthesis of 2,3,5-trisubstituted pyridine derivatives as potent Akt1/Akt2 dual inhibitors .Physical And Chemical Properties Analysis
The molecular weight of this compound is 288.22 . The compound’s InChI code is1S/C13H17N3.2ClH/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10;;/h2-3,8,10,14H,4-7H2,1H3,(H,15,16);2*1H .
Scientific Research Applications
Histone Deacetylase Inhibition
Compounds bearing the benzimidazole moiety, including those with piperidine substitutions, have been found to be potent inhibitors of human histone deacetylases. These compounds exhibit significant efficacy in vitro and in vivo, leading to hyperacetylation of histones H3 and H4 and induction of p21(waf), which are crucial for cancer therapy. One such compound demonstrated efficacy in human tumor xenograft models, suggesting its potential in cancer treatment (Bressi et al., 2010).
NMDA Receptor Imaging Agents
Benzimidazole derivatives have been synthesized and evaluated as imaging agents for the NR2B subtype of the NMDA receptor. These ligands, specifically 2-{[4-(4-iodobenzyl)piperidin-1-yl]methyl}benzimidazol-5-ol and its analog, showed high affinity for the NR2B subunit. Their regional distributions in the brain correlated with the expression of the NR2B subunit, making them potential scaffolds for developing imaging probes for NMDA receptors (Fuchigami et al., 2010).
Antibacterial Activities
A series of 2-piperidin-4-yl-benzimidazoles have been synthesized and evaluated for their antibacterial activities. Certain compounds from this series inhibited bacterial growth with low micromolar minimal inhibitory concentrations (MICs) and were effective against both Gram-positive and Gram-negative bacteria of clinical importance, representing a new class of potential antibacterial agents (He et al., 2003).
Anticancer Activity
Benzimidazole-based Zn(II) complexes have shown potential anticancer activity in vitro against different carcinoma cells, especially for SHSY5Y cells. The binding mode of these complexes with calf thymus DNA indicated a non-classical intercalation binding, suggesting a unique mechanism of anticancer activity (Zhao et al., 2015).
Anti-Inflammatory Compounds
Novel benzimidazole piperidine and phenoxy pyridine derivatives have been evaluated for their efficacy and safety profile as anti-inflammatory compounds. These compounds showed high selectivity against COX-2, favorable drug-likeness and ADME descriptors, lack of cytotoxicity, and effective relief of paw edema and inflammation without noticeable side effects on the stomach, making them promising new NSAIDs (Burayk et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been used as reagents in the synthesis of derivatives that act as potent sodium channel blockers .
Mode of Action
It’s worth noting that sodium channel blockers inhibit the flow of sodium ions through the sodium channels, which can affect the propagation of action potentials in neurons, potentially leading to a variety of effects depending on the specific channels and cells involved .
Biochemical Pathways
Sodium channel blockers can influence a variety of biochemical pathways related to neuronal signaling and the propagation of action potentials .
properties
IUPAC Name |
6-methyl-2-piperidin-4-yl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSHCWRNRXJLTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588645 |
Source


|
| Record name | 6-Methyl-2-(piperidin-4-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
295790-48-6 |
Source


|
| Record name | 6-Methyl-2-(piperidin-4-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


